8-Demethyleucalyptin
8-Demethyleucalyptin
8-Desmethyleucalyptin, also known as 2-hydroxybenzoic acid or enterosalicyl, belongs to the class of organic compounds known as 7-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C7 atom of the flavonoid backbone. Thus, 8-desmethyleucalyptin is considered to be a flavonoid lipid molecule. 8-Desmethyleucalyptin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 8-desmethyleucalyptin is primarily located in the membrane (predicted from logP). Outside of the human body, 8-desmethyleucalyptin can be found in beverages, herbs and spices, and tea. This makes 8-desmethyleucalyptin a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
5689-38-3
VCID:
VC0015208
InChI:
InChI=1S/C18H16O5/c1-10-14(22-3)9-16-17(18(10)20)13(19)8-15(23-16)11-4-6-12(21-2)7-5-11/h4-9,20H,1-3H3
SMILES:
CC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)OC)OC
Molecular Formula:
C18H16O5
Molecular Weight:
312.3 g/mol
8-Demethyleucalyptin
CAS No.: 5689-38-3
Reference Standards
VCID: VC0015208
Molecular Formula: C18H16O5
Molecular Weight: 312.3 g/mol
CAS No. | 5689-38-3 |
---|---|
Product Name | 8-Demethyleucalyptin |
Molecular Formula | C18H16O5 |
Molecular Weight | 312.3 g/mol |
IUPAC Name | 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6-methylchromen-4-one |
Standard InChI | InChI=1S/C18H16O5/c1-10-14(22-3)9-16-17(18(10)20)13(19)8-15(23-16)11-4-6-12(21-2)7-5-11/h4-9,20H,1-3H3 |
Standard InChIKey | QPWOSZAYIILLKU-UHFFFAOYSA-N |
SMILES | CC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)OC)OC |
Canonical SMILES | CC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)OC)OC |
Appearance | Cryst. |
Melting Point | 187-188°C |
Physical Description | Solid |
Description | 8-Desmethyleucalyptin, also known as 2-hydroxybenzoic acid or enterosalicyl, belongs to the class of organic compounds known as 7-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C7 atom of the flavonoid backbone. Thus, 8-desmethyleucalyptin is considered to be a flavonoid lipid molecule. 8-Desmethyleucalyptin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 8-desmethyleucalyptin is primarily located in the membrane (predicted from logP). Outside of the human body, 8-desmethyleucalyptin can be found in beverages, herbs and spices, and tea. This makes 8-desmethyleucalyptin a potential biomarker for the consumption of these food products. |
PubChem Compound | 15715157 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume